molecular formula C13H25NO4 B2665882 Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate CAS No. 1820686-32-5

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate

Cat. No.: B2665882
CAS No.: 1820686-32-5
M. Wt: 259.346
InChI Key: CSAQGMUCDXQEOE-UHFFFAOYSA-N
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Description

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is an organic compound with the molecular formula C13H25NO4. It is a derivative of butanoic acid and is commonly used in organic synthesis, particularly in the protection of amines. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is widely used in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate typically involves the reaction of 3-methylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate primarily involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(tert-butoxy)carbonyl]amino}oxazole-5-carboxylate
  • Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
  • Methyl 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxyphenyl)propanoate

Uniqueness

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is unique due to its specific structure, which includes a tert-butoxycarbonyl group attached to a 3-methylbutanoate backbone. This combination provides stability and reactivity that is advantageous in various synthetic applications. Its ability to protect amines while being easily removable under mild conditions makes it a valuable tool in organic synthesis .

Properties

IUPAC Name

ethyl 3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-7-17-11(15)10(9(2)3)8-14-12(16)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAQGMUCDXQEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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